molecular formula C31H25N5O4S2 B12023225 2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Cat. No.: B12023225
M. Wt: 595.7 g/mol
InChI Key: GVJWMSIGHCXBEZ-RFBIWTDZSA-N
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Description

2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound that features multiple functional groups, including thiazolidine, indole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiourea derivative with a haloketone under basic conditions.

    Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The thiazolidine and indole derivatives are then coupled using a suitable linker, often through amide bond formation.

    Pyrazole Derivative Synthesis: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Final Assembly: The final compound is assembled by coupling the pyrazole derivative with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can take place at the benzyl group or the indole nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against certain diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and indole moieties may play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: is unique due to its specific combination of functional groups.

    Similar compounds: might include other thiazolidine or indole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its multi-functional nature, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile candidate for further research and development in multiple scientific fields.

Properties

Molecular Formula

C31H25N5O4S2

Molecular Weight

595.7 g/mol

IUPAC Name

2-[(3Z)-3-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C31H25N5O4S2/c1-19-26(29(39)36(33(19)2)21-13-7-4-8-14-21)32-24(37)18-34-23-16-10-9-15-22(23)25(28(34)38)27-30(40)35(31(41)42-27)17-20-11-5-3-6-12-20/h3-16H,17-18H2,1-2H3,(H,32,37)/b27-25-

InChI Key

GVJWMSIGHCXBEZ-RFBIWTDZSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4/C(=C/5\C(=O)N(C(=S)S5)CC6=CC=CC=C6)/C3=O

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C(=C5C(=O)N(C(=S)S5)CC6=CC=CC=C6)C3=O

Origin of Product

United States

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